3-Methylpyrazole: A Comprehensive Technical Guide for Researchers
3-Methylpyrazole: A Comprehensive Technical Guide for Researchers
CAS Number: 1453-58-3
This technical guide provides an in-depth overview of 3-Methylpyrazole, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.
Core Properties of 3-Methylpyrazole
3-Methylpyrazole, also known as 3-MP, is a pyrazole derivative with a methyl group at the third carbon position.[1] It is a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] The compound is moderately soluble in water and shows greater solubility in organic solvents.[1]
Physicochemical Data
A summary of the key physicochemical properties of 3-Methylpyrazole is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1453-58-3 | [1][2] |
| Molecular Formula | C₄H₆N₂ | |
| Molecular Weight | 82.10 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 36.5 °C | |
| Boiling Point | 204 °C (lit.) | |
| Density | 1.02 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.495 (lit.) | |
| Water Solubility | Miscible | |
| pKa | 14.56 ± 0.10 (Predicted) |
Synthesis of 3-Methylpyrazole
Several synthetic routes for the preparation of 3-Methylpyrazole have been reported. A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.
Experimental Protocol: Synthesis via Knorr Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of pyrazole derivatives, which can be adapted for 3-Methylpyrazole.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethylpyrazole, adaptable for 3-methylpyrazole)
-
Hydrazine derivative (e.g., hydrazine hydrate or hydrazine sulfate)
-
Solvent (e.g., ethanol, water)
-
Base (e.g., sodium hydroxide, if using hydrazine salt)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
Dissolve the hydrazine derivative in the chosen solvent. If using a hydrazine salt, dissolve it in an aqueous base solution.
-
Cool the reaction mixture in an ice bath.
-
Add the 1,3-dicarbonyl compound dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, continue stirring at a low temperature for a specified period.
-
If inorganic salts precipitate, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with ether.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the ether extract over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain the crude 3-Methylpyrazole.
-
The product can be further purified by recrystallization or distillation.
Key Applications and Experimental Methodologies
3-Methylpyrazole is a valuable compound with diverse applications in agriculture, coordination chemistry, and biomedical research.
Nitrification Inhibition in Agriculture
3-Methylpyrazole and its derivatives are effective nitrification inhibitors. They delay the bacterial oxidation of ammonium to nitrate in the soil, which can reduce nitrogen loss and enhance fertilizer efficiency.
This protocol provides a method to assess the inhibitory effect of 3-Methylpyrazole on nitrification.
Materials:
-
Soil sample
-
Ammonium-containing fertilizer (e.g., urea)
-
3-Methylpyrazole solution of known concentration
-
Incubation containers
-
Reagents for ammonium and nitrate determination
Procedure:
-
Prepare soil microcosms by placing a known weight of soil into incubation containers.
-
Treat the soil samples with the ammonium-containing fertilizer.
-
Add different concentrations of the 3-Methylpyrazole solution to the respective treatment groups. A control group without the inhibitor should be included.
-
Incubate the soil samples under controlled temperature and moisture conditions.
-
At regular time intervals, collect soil samples from each treatment group.
-
Extract the soil samples and analyze the concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N).
-
The inhibition of nitrification is determined by comparing the rate of nitrate formation in the inhibitor-treated samples to the control.
Ligand in Coordination Chemistry
The nitrogen atoms in the pyrazole ring of 3-Methylpyrazole can act as electron donors, making it an excellent ligand for the formation of coordination complexes with various metal ions. These complexes have potential applications in catalysis and materials science.
This protocol describes the synthesis of a copper coordination complex using a pyrazole-based ligand, which can be adapted for 3-Methylpyrazole.
Materials:
-
3-Methylpyrazole
-
A copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., acetonitrile)
-
Diethyl ether
Procedure:
-
Dissolve 3-Methylpyrazole in acetonitrile.
-
In a separate flask, dissolve the copper(II) salt in acetonitrile.
-
Add the 3-Methylpyrazole solution to the copper(II) salt solution.
-
Heat the reaction mixture to reflux for a specified period (e.g., 4 hours).
-
Monitor the formation of the complex, which may be indicated by a color change.
-
After the reaction is complete, evaporate the solvent.
-
Wash the resulting solid with diethyl ether and dry it at room temperature to obtain the 3-Methylpyrazole-copper complex.
Modulation of Biological Pathways
Recent research has indicated that pyrazole derivatives can modulate various signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
This protocol outlines how to determine the effect of 3-Methylpyrazole on the phosphorylation (activation) of p38 MAPK in a cell-based assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
3-Methylpyrazole solution
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, as a positive control)
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with different concentrations of 3-Methylpyrazole for a specific duration. Include a vehicle control (e.g., DMSO) and a positive control for p38 MAPK activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p38 MAPK and total p38 MAPK.
-
The level of p38 MAPK activation is determined by the ratio of phospho-p38 MAPK to total p38 MAPK.
-
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Logical Workflow for Investigating Biological Activity
Caption: General workflow for assessing the biological activity of 3-Methylpyrazole.
Simplified p38 MAPK Signaling Pathway
Caption: A simplified diagram of the p38 MAPK signaling cascade and the potential point of modulation by 3-Methylpyrazole.
